2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide is an organic compound with the molecular formula C21H20N2O5S. This compound is known for its unique chemical structure, which includes both methoxyphenyl and phenoxyphenyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of methoxyphenyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
642996-59-6 |
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Molecular Formula |
C21H20N2O5S |
Molecular Weight |
412.5g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20N2O5S/c1-27-17-11-13-20(14-12-17)29(25,26)22-15-21(24)23-16-7-9-19(10-8-16)28-18-5-3-2-4-6-18/h2-14,22H,15H2,1H3,(H,23,24) |
InChI Key |
VQDRRBNVMWNMGB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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